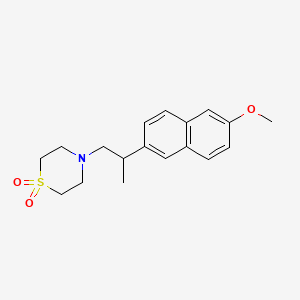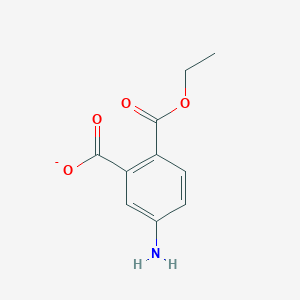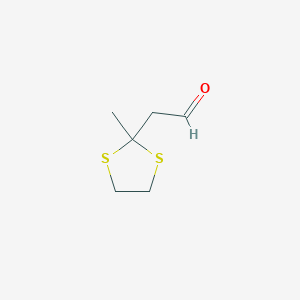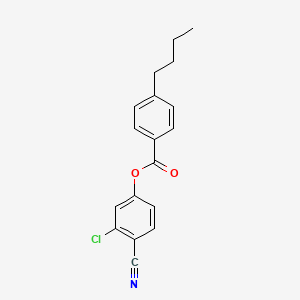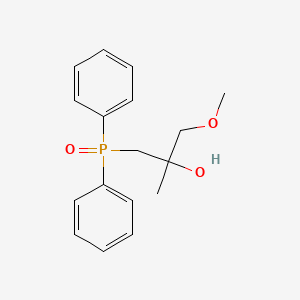
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a methoxy-substituted propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methoxy-2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphoryl oxides.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets. The diphenylphosphoryl group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound can act as a ligand in the formation of coordination complexes, affecting the reactivity and stability of the resulting compounds.
Comparaison Avec Des Composés Similaires
Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol.
Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.
Methoxy-substituted propanols: Compounds with similar backbones but lacking the diphenylphosphoryl group.
Uniqueness: this compound is unique due to the presence of both a diphenylphosphoryl group and a methoxy-substituted propanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
69803-61-8 |
|---|---|
Formule moléculaire |
C17H21O3P |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H21O3P/c1-17(18,13-20-2)14-21(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,13-14H2,1-2H3 |
Clé InChI |
MFJDHSKYJIJFSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
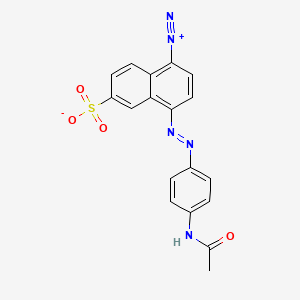


![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
